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Executive Summary

N-nitroso-furosemide is a nitrosamine drug substance-related impurity (NDSRI) that can form
in pharmaceutical products containing furosemide. As nitrosamines are classified as a "cohort
of concern" due to their potential carcinogenic properties, a thorough risk assessment of N-
nitroso-furosemide is crucial to ensure patient safety. This technical guide provides a
comprehensive overview of the risk assessment process for N-nitroso-furosemide, including
a review of regulatory guidelines, toxicological data evaluation through a read-across
approach, and detailed experimental protocols for key safety studies. In the absence of direct
carcinogenicity data for N-nitroso-furosemide, this guide utilizes data from structurally similar
surrogate compounds, N-nitrosopyrrolidine and N-nitrosopiperidine, to perform a risk
assessment based on the Carcinogenic Potency Categorization Approach (CPCA). The
acceptable intake (Al) limit for N-nitroso-furosemide has been established by the U.S. Food
and Drug Administration (FDA) at 1500 ng/day.

Introduction to N-Nitroso-Furosemide

N-nitroso-furosemide is a potential impurity formed from the nitrosation of the secondary
amine moiety in the furosemide molecule. Its presence in furosemide-containing drug products
necessitates a comprehensive risk assessment to control its levels and ensure they remain
below the acceptable intake limit.
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Table 1: Compound Identity of N-Nitroso-Furosemide

Parameter Information

4-chloro-2-[(furan-2-ylmethyl)(nitroso)amino]-5-

IUPAC Name ) ]
sulfamoylbenzoic acid
CAS Number 2708280-93-5
Molecular Formula C12H10CIN3O6S
Parent Drug Furosemide
] Nitrosamine Drug Substance-Related Impurity
Impurity Type

(NDSRI)

Regulatory Framework and Acceptable Intake

Regulatory agencies like the FDA and the European Medicines Agency (EMA) have
established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals. For
nitrosamines lacking robust carcinogenicity data, a read-across approach from a suitable
surrogate or the CPCA is recommended to establish an Al limit. The FDA has set an Al limit of
1500 ng/day for N-nitroso-furosemide.[1][2]

Toxicological Risk Assessment

Due to the lack of specific toxicological data for N-nitroso-furosemide, a read-across
approach using data from structurally related compounds is necessary. The furosemide
molecule contains a furan-2-ylmethylamino group, which upon nitrosation, forms the N-nitroso-
furan-2-ylmethylamino moiety. For the purpose of this risk assessment, the cyclic nitrosamines
N-nitrosopyrrolidine and N-nitrosopiperidine are selected as appropriate surrogates due to the
presence of a five- and six-membered nitrogen-containing ring, respectively, which provides a
conservative basis for toxicological evaluation.

Carcinogenic Potency Categorization Approach (CPCA)

The CPCA is a framework developed by regulatory authorities to assign a carcinogenic potency
category to a nitrosamine based on its structural features. This approach considers activating
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and deactivating features that influence the metabolic activation of the nitrosamine to a DNA-
reactive species.

Based on the structure of N-nitroso-furosemide, it would be evaluated based on the structural
features of the nitrosated secondary amine. A detailed analysis using the CPCA framework
would be required to assign a potency category and corresponding Al. The established Al of
1500 ng/day suggests that N-nitroso-furosemide is considered to be of low carcinogenic
potency.

Read-Across from Surrogate Compounds

N-nitrosopyrrolidine and N-nitrosopiperidine are well-characterized cyclic nitrosamines and can
serve as surrogates for the nitrosated amine portion of N-nitroso-furosemide.

Table 2: Carcinogenicity Data of Surrogate Compounds

Carcinogeni
Route of .
. o Target TD50 city
Compound Species Administrat .
. Organs (mgl/kglday) Classificati
ion
on
N Reasonably
) ) ) anticipated to
Nitrosopyrroli  Rat Oral Liver 0.799
] be a human
dine )
carcinogen
. Reasonably
N- Liver, o
] o anticipated to
Nitrosopiperid  Rat Oral Esophagus, 0.200
) ) be a human
ine Nasal Cavity ]
carcinogen

TD50: The dose rate in mg/kg body weight/day which would cause tumors in half of the test
animals that would have remained tumor-free at zero dose. Source: Carcinogenic Potency
Database (CPDB)

Table 3: Genotoxicity Data of Surrogate Compounds
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Ames Test In Vitro )
. . In Vivo
Compound (Bacterial Reverse Micronucleus .
. Genotoxicity
Mutation Assay) Assay
) o Positive with - Positive (induces
N-Nitrosopyrrolidine ] o Positive ) o
metabolic activation micronuclei in vivo)[1]
) o Positive with Data not readily Positive (carcinogenic
N-Nitrosopiperidine ) o ) ) ] )
metabolic activation available in multiple species)[3]

Experimental Protocols

The following are detailed methodologies for key toxicological assays relevant to the risk
assessment of nitrosamine impurities.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

» Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli
with pre-existing mutations in the histidine or tryptophan operon, respectively. These
mutations render the bacteria unable to synthesize the essential amino acid. The test
substance is evaluated for its ability to cause a reverse mutation, restoring the gene's
function and allowing the bacteria to grow on an amino acid-deficient medium.

e Methodology:

o Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535,
TA1537, and either E. coli WP2 uvrA or TA102.

o Metabolic Activation: The test is performed both in the absence and presence of an
exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic
mammalian metabolism.

o Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined
and plated on minimal glucose agar plates. The plates are incubated for 48-72 hours at
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37°C.

o Evaluation: A positive response is defined as a concentration-related increase in the
number of revertant colonies per plate, typically a two- to three-fold increase over the
solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects genotoxic damage at the chromosome level.
e Principle: The assay identifies substances that cause chromosomal damage, leading to the
formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small,

membrane-bound DNA fragments that are not incorporated into the main nucleus during cell
division.

o Methodology:

o Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, TK6, or
L5178Y are used.

o Treatment: Cells are exposed to the test substance at various concentrations, with and
without metabolic activation (S9 mix).

o Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in
binucleated cells. This allows for the specific analysis of cells that have completed one
nuclear division.

o Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

o Evaluation: A significant, concentration-dependent increase in the frequency of
micronucleated cells indicates a positive result.

Rodent Carcinogenicity Bioassay - OECD 451

This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a
substance.
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e Principle: The test substance is administered to rodents (typically rats and mice) for a major
portion of their lifespan to observe the development of neoplastic lesions.

o Methodology:
o Animals: Both sexes of two rodent species are generally used.

o Dose Levels: At least three dose levels and a concurrent control group are used. The
highest dose should induce minimal toxicity without significantly altering the normal
lifespan.

o Administration: The route of administration should be relevant to human exposure (e.g.,
oral).

o Duration: The study duration is typically 24 months for rats and 18-24 months for mice.

o Observations: Animals are observed daily for clinical signs of toxicity and tumor
development. Body weight and food consumption are monitored regularly.

o Pathology: At the end of the study, a full necropsy is performed on all animals, and tissues
are examined histopathologically.

o Evaluation: A statistically significant increase in the incidence of tumors in the treated
groups compared to the control group indicates a carcinogenic effect.

Visualizations
General Nitrosamine Risk Assessment Workflow

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13425972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foun

dational & Exploratory
Check Availability & Pricing

Step 1: Risk Identification

Identify Potential for
Nitrosamine Formation

-

haracterization

Step 2: Risk C

Analytical Testing for
Nitrosamine Presence

Quantify Nitrosamine Levels

Step 3: Risk

' Evaluation

y

Levels > AI?
\/

Yes

-

Step 4: Risk Control

Implement Control Strategy
(e.g., Process Modification)

Monitor and Review

~

No

J

Click to download full resolution via product page

Caption: A generalized workflow for the risk assessment and control of nitrosamine impurities.

Signaling Pathway of Nitrosamine-Induced Genotoxicity
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Caption: The metabolic activation pathway leading to nitrosamine-induced genotoxicity.

Decision Tree for Acceptable Intake (Al) Determination
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Caption: A decision tree for determining the acceptable intake of a nitrosamine impurity.

Conclusion

The risk assessment of N-nitroso-furosemide, in the absence of direct toxicological data,
relies on a scientifically rigorous approach combining regulatory guidance, read-across from
appropriate surrogates, and the application of the Carcinogenic Potency Categorization
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Approach. The established Al of 1500 ng/day provides a health-protective limit for this impurity
in furosemide-containing drug products. Continuous monitoring of manufacturing processes
and adherence to regulatory guidelines are essential to ensure the safety and quality of these
pharmaceutical products. This guide provides the foundational knowledge and detailed
protocols necessary for researchers and drug development professionals to navigate the
complexities of nitrosamine risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Carcinogenic effect of low doses of nitrosopyrrolidine administered in drinking water to
Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

3. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

To cite this document: BenchChem. [N-Nitroso-Furosemide Risk Assessment: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13425972#n-nitroso-furosemide-risk-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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